molecular formula C62H122O33 B8006529 Bis-PEG29-acid

Bis-PEG29-acid

Cat. No.: B8006529
M. Wt: 1395.6 g/mol
InChI Key: RYXMGPQNMMETFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis-PEG29-acid is a polyethylene glycol (PEG)-based linker commonly used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound contains two terminal carboxylic acid groups, which facilitate the formation of stable amide bonds with primary amine groups. The hydrophilic PEG spacer increases solubility in aqueous media, making it a valuable tool in various biochemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis-PEG29-acid is synthesized through a series of ethoxylation reactions, where ethylene oxide is polymerized to form a long PEG chain. The terminal hydroxyl groups of the PEG chain are then converted to carboxylic acid groups through oxidation reactions. Common reagents used in these reactions include potassium permanganate or chromium trioxide for oxidation .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale ethoxylation reactors where ethylene oxide is polymerized under controlled conditions. The resulting PEG chains are then subjected to oxidation processes to introduce the terminal carboxylic acid groups. The product is purified through techniques such as distillation and crystallization to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

Bis-PEG29-acid primarily undergoes substitution reactions, where the terminal carboxylic acid groups react with primary amine groups to form stable amide bonds. This reaction is facilitated by activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) .

Common Reagents and Conditions

    Reagents: EDC, HATU, primary amines

    Conditions: Mild temperatures (20-25°C), neutral to slightly basic pH (pH 7-8)

Major Products

The major products formed from these reactions are amide-linked conjugates, which are stable and can be used in various biochemical applications .

Mechanism of Action

Bis-PEG29-acid functions as a linker in PROTACs, which are designed to target specific proteins for degradation. The compound connects two essential ligands: one that binds to an E3 ubiquitin ligase and another that binds to the target protein. This connection facilitates the ubiquitination and subsequent proteasomal degradation of the target protein, thereby reducing its levels within the cell .

Comparison with Similar Compounds

Similar Compounds

  • Bis-PEG1-acid
  • Bis-PEG2-acid
  • Bis-PEG3-acid
  • Bis-PEG4-acid
  • Bis-PEG5-acid
  • Bis-PEG6-acid
  • Bis-PEG7-acid
  • Bis-PEG8-acid
  • Bis-PEG9-acid
  • Bis-PEG10-acid
  • Bis-PEG11-acid
  • Bis-PEG12-acid
  • Bis-PEG13-acid
  • Bis-PEG14-acid
  • Bis-PEG15-acid
  • Bis-PEG17-acid
  • Bis-PEG18-acid

Uniqueness

What sets Bis-PEG29-acid apart from its similar compounds is its longer PEG chain, which provides greater solubility and flexibility in aqueous media. This makes it particularly useful in applications requiring high solubility and stability, such as in the synthesis of PROTACs and bioconjugates .

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C62H122O33/c63-61(64)1-3-67-5-7-69-9-11-71-13-15-73-17-19-75-21-23-77-25-27-79-29-31-81-33-35-83-37-39-85-41-43-87-45-47-89-49-51-91-53-55-93-57-59-95-60-58-94-56-54-92-52-50-90-48-46-88-44-42-86-40-38-84-36-34-82-32-30-80-28-26-78-24-22-76-20-18-74-16-14-72-12-10-70-8-6-68-4-2-62(65)66/h1-60H2,(H,63,64)(H,65,66)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYXMGPQNMMETFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C62H122O33
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1395.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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